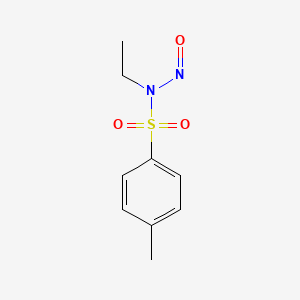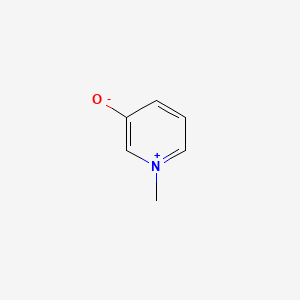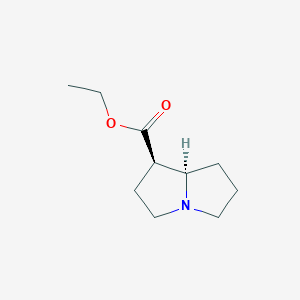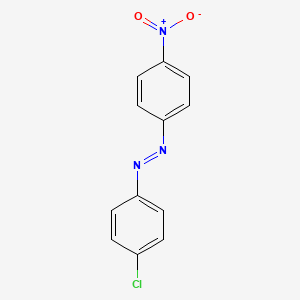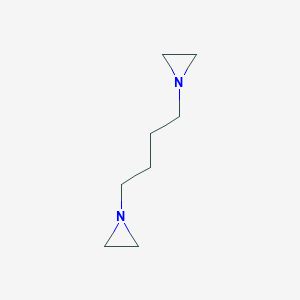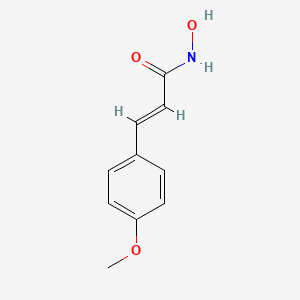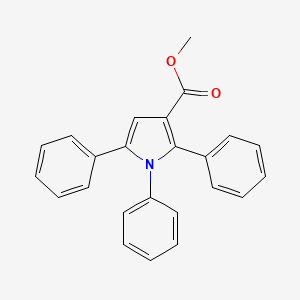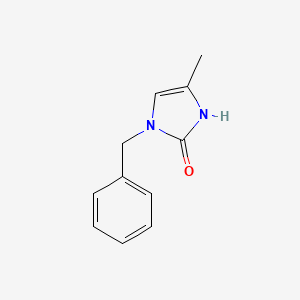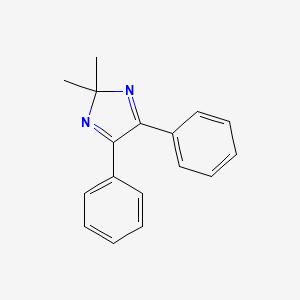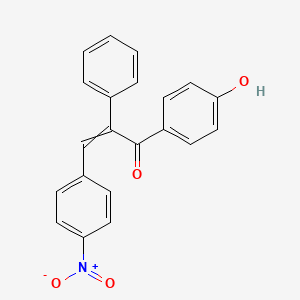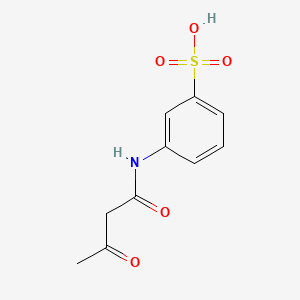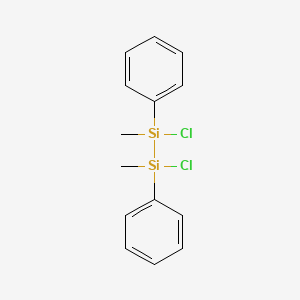
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to chlorine, methyl, and phenyl groups
Méthodes De Préparation
The synthesis of 1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method includes the reaction of dichlorodimethylsilane with phenylmagnesium bromide under controlled conditions to yield the desired disilane compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction: The silicon atoms can participate in oxidation-reduction reactions, altering the oxidation state of the silicon centers.
Coupling Reactions: The compound can undergo coupling reactions with other organosilicon compounds, forming larger silicon-containing structures.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and materials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is utilized in the production of specialty polymers and as a cross-linking agent in silicone-based materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atoms can interact with molecular targets through covalent bonding, influencing the reactivity and stability of the compound. The pathways involved in its reactions are typically governed by the electronic and steric properties of the substituents attached to the silicon centers.
Comparaison Avec Des Composés Similaires
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane can be compared with other similar compounds, such as:
1,2-Dichloro-1,1,2,2-tetramethyldisilane: This compound has similar reactivity but lacks the phenyl groups, which can influence its chemical behavior.
1,2-Dichloroethane: While structurally different, it shares some reactivity patterns due to the presence of chlorine atoms.
1,1-Dichloro-2,2-dimethylcyclopropane: Another chlorinated compound with distinct structural features and reactivity.
Propriétés
Numéro CAS |
29442-41-9 |
|---|---|
Formule moléculaire |
C14H16Cl2Si2 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
chloro-(chloro-methyl-phenylsilyl)-methyl-phenylsilane |
InChI |
InChI=1S/C14H16Cl2Si2/c1-17(15,13-9-5-3-6-10-13)18(2,16)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
HHRQHEVSQICRND-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)([Si](C)(C2=CC=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
